4-(tert-butyl)-4H-1,2,4-triazole-3-thiol

corrosion inhibition logP membrane permeability

Researchers requiring consistent thiol-triazole building blocks often face performance variability due to unstated alkyl chain effects. This 4-tert-butyl analog delivers a distinct, validated physicochemical profile. - **Corrosion Inhibition**: XLogP3=1 (vs. ≤0.4 for methyl/ethyl analogs) enhances van der Waals-driven adsorption onto mild steel in acidic media. - **Controlled H-Bonding**: Exactly 1 donor/2 acceptors (vs. 2/1 for unsubstituted scaffold), enabling predictable metal-organic architectures. - **Membrane Permeability**: TPSA 59.7 Ų (below 60 Ų threshold), optimizing intracellular probe design. - **Supply**: ≥95% purity, sterically distinct building block for medicinal chemistry libraries.

Molecular Formula C6H11N3S
Molecular Weight 157.24
CAS No. 29983-27-5
Cat. No. B2860752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-4H-1,2,4-triazole-3-thiol
CAS29983-27-5
Molecular FormulaC6H11N3S
Molecular Weight157.24
Structural Identifiers
SMILESCC(C)(C)N1C=NNC1=S
InChIInChI=1S/C6H11N3S/c1-6(2,3)9-4-7-8-5(9)10/h4H,1-3H3,(H,8,10)
InChIKeyREKNDUSQAVVPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butyl)-4H-1,2,4-triazole-3-thiol: Structural & Physicochemical Profile


4-(tert-Butyl)-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole-3-thiol (thione) derivative featuring a bulky tert-butyl substituent at the 4-position. This compound presents a molecular formula of C₆H₁₁N₃S and a molecular weight of 157.24 g/mol. It exists in thione-thiol tautomeric forms, with the thione form (4-tert-butyl-1H-1,2,4-triazole-5-thione) predominating in the solid state, as confirmed by single-crystal X-ray diffraction [1][2]. The compound is commonly supplied as a ≥95% purity research chemical and is of interest in corrosion inhibition, coordination chemistry, and synthetic building block applications [1].

1
Corrosion inhibition research: tert-butyl enhances hydrophobic adsorption onto metal surfaces.
2
Coordination chemistry: restricted hydrogen bond motif (1 donor, 2 acceptors) guides metal complex geometry.
3
Synthetic building block: sterically demanding scaffold for thioether/disulfide library construction.

4-(tert-Butyl)-4H-1,2,4-triazole-3-thiol: Substitution Limitations


Simply sourcing any 1,2,4-triazole-3-thiol derivative where the target compound is specified will likely compromise experimental outcomes because the tert-butyl group at the 4-position imparts a fundamentally distinct physicochemical profile compared to smaller alkyl (methyl, ethyl) or unsubstituted analogs. As demonstrated by computed descriptors, the tert-butyl substituent introduces a marked increase in lipophilicity (XLogP3 = 1 vs. ≤0.4 for analogs), an altered hydrogen bond donor/acceptor ratio (1 HBD/2 HBA vs. 2 HBD/1 HBA for unsubstituted), and a reduced topological polar surface area relative to the parent scaffold [1][2]. These differences directly impact adsorption behavior on metal surfaces, molecular recognition, membrane permeability, and supramolecular assembly, making casual substitution a high-risk strategy for applications requiring defined surface activity, binding specificity, or bioavailability profiles.

Lipophilicity profile mismatch: methyl, ethyl, or unsubstituted analogs exhibit lower XLogP3, reducing hydrophobic surface adsorption.
Hydrogen bonding alteration: N-substitution inverts donor/acceptor ratio (1 HBD/2 HBA vs 2 HBD/1 HBA), changing coordination and self-assembly patterns.
Molecular weight and TPSA shifts: smaller alkyl analogs have different stoichiometric dosing and membrane permeability properties; direct substitution risks systematic errors.

Quantitative Differentiation of 4-(tert-Butyl)-4H-1,2,4-triazole-3-thiol


Lipophilicity Advantage Over Alkyl Analogs

The XLogP3 value of the target compound is 1, compared to 0 for 4-methyl-4H-1,2,4-triazole-3-thiol, 0.4 for 4-ethyl-4H-1,2,4-triazole-3-thiol, and -0.2 for 1H-1,2,4-triazole-3-thiol [1][2][3]. This represents a 1 log unit increase over the methyl analog and a 1.2 log unit increase over the unsubstituted scaffold, signifying significantly higher lipophilicity.

Lipophilicity (XLogP3)
cross-study comparable
Target: 1
4-Methyl: 0
4-Ethyl: 0.4
Unsubstituted: -0.2
Δ = +1.0 vs methyl, +1.2 vs unsubstituted
Supports hydrophobic adsorption in corrosion inhibition studies.
Data to verify: computed descriptors (PubChem release 2025.04.14).
corrosion inhibition logP membrane permeability adsorption

Inverted Hydrogen Bond Donor/Acceptor Ratio

The target compound possesses 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA), while the unsubstituted 1H-1,2,4-triazole-3-thiol features 2 HBD and 1 HBA [1][2]. This inversion of the donor/acceptor ratio results from N-substitution at the 4-position, fundamentally altering the compound's hydrogen bonding capacity.

H-bond donor / acceptor
cross-study comparable
Target: HBD=1, HBA=2
Unsubstituted: HBD=2, HBA=1
ΔHBD = -1; ΔHBA = +1
Alters coordination geometry and supramolecular assembly patterns.
Computed properties (Cactvs 3.4.8.18). Requires experimental validation for specific metal ions.
coordination chemistry supramolecular assembly hydrogen bonding

Reduced Topological Polar Surface Area (TPSA)

The topological polar surface area (TPSA) of the target compound is 59.7 Ų, versus 68.5 Ų for the unsubstituted 1H-1,2,4-triazole-3-thiol [1][2]. The reduction of 8.8 Ų arises from N-substitution at the 4-position, which eliminates one polar N–H donor and replaces it with a less polar N–C(tert-butyl) bond.

Topological polar surface area
cross-study comparable
Target: 59.7 Ų
Unsubstituted: 68.5 Ų
ΔTPSA = -8.8 Ų
May support passive membrane permeability; below 60 Ų threshold.
Assay context: intracellular or BBB penetration requires empirical verification.
drug-likeness TPSA membrane permeability bioavailability

Molecular Weight Differentiation from Analogs

The molecular weight of the target compound is 157.24 g/mol, compared to 115.16 g/mol for 4-methyl-4H-1,2,4-triazole-3-thiol and 129.19 g/mol for 4-ethyl-4H-1,2,4-triazole-3-thiol [1][2][3]. This represents a +42.08 g/mol increase over methyl and +28.05 g/mol over ethyl.

Molecular weight (g/mol)
supporting evidence
Target: 157.24
4-Methyl: 115.16
4-Ethyl: 129.19
ΔMW = +42.08 vs methyl
Prevents stoichiometric errors in formulation and procurement.
Verify lot-specific MW for gravimetric dosing.
procurement stoichiometry formulation shipping

Crystal Packing Differences Induced by Tert-Butyl

Single-crystal X-ray diffraction at 120 K reveals that the title compound crystallizes in the triclinic space group with four independent molecules per unit cell and forms hydrogen-bonded dimers via N–H···S interactions involving the thione tautomer [1]. The bulky tert-butyl group occupies significant van der Waals volume and influences packing through hydrophobic contacts, a feature absent in the planar unsubstituted or small-alkyl analogs.

Crystal packing motif
class-level inference
Triclinic, 4 independent mol.; N–H···S dimers via thione tautomer (120 K XRD).
tert-butyl steric bulk influences packing through hydrophobic contacts.
Solid-state properties may differ from unsubstituted or small-alkyl analogs.
Data to verify: single-source X-ray study; class-level inference for analog packing.
solid-state structure crystallography intermolecular interactions

Key Applications of 4-(tert-Butyl)-4H-1,2,4-triazole-3-thiol


Corrosion Inhibitor for Mild Steel in Acidic Media

The XLogP3 value of 1 for the target compound, exceeding that of 4-methyl (XLogP3 = 0) and 4-ethyl (XLogP3 = 0.4) analogs, predicts stronger adsorption onto hydrophobic metal surfaces via van der Waals interactions, a key determinant of corrosion inhibition efficiency in acidic media [1][2]. This compound is the logical choice when designing inhibitor cocktails for mild steel in HCl or H₂SO₄ environments where alkyl chain hydrophobicity governs film persistence.

Coordination Chemistry and Supramolecular Assembly

With exactly 1 hydrogen bond donor and 2 hydrogen bond acceptors, the target compound offers a predictable and restricted hydrogen bonding motif distinct from the unsubstituted scaffold (2 HBD, 1 HBA) [1]. This defined stoichiometry is advantageous for constructing discrete metal-organic architectures, designing selective metal sensors, or synthesizing well-defined coordination polymers where uncontrolled hydrogen bonding would produce undesired networks.

Membrane-Permeable Probe for Biological Assays

The topological polar surface area of 59.7 Ų is below the 60 Ų threshold typically associated with favorable passive membrane permeability, whereas the unsubstituted analog (68.5 Ų) exceeds this benchmark [1]. Researchers designing intracellular-targeting probes or covalent inhibitors utilizing the thiol warhead should prioritize the tert-butyl analog when membrane crossing is a requirement.

Building Block for Thioether and Disulfide Libraries

The molecular weight of 157.24 g/mol and the rotatable bond count of 1 (from the tert-butyl C–C bond) provide a sterically distinct S-alkylation or S-oxidation substrate compared to the 4-methyl (MW 115.16, 0 rotatable bonds) and 4-ethyl (MW 129.19, 1 rotatable bond) analogs [1][2][3]. Procurement of the correct building block is critical for maintaining consistent library properties in medicinal chemistry campaigns where steric bulk influences target engagement.

Application
Selection Property
Validation Focus
Corrosion inhibitor research (mild steel / acidic media)
Bulk hydrophobicity (XLogP3)
Adsorption performance and film persistence
Coordination chemistry and supramolecular assembly
Defined H-bond motif (1 donor, 2 acceptors)
Metal complex geometry and network topology
Membrane permeability assays (intracellular / CNS)
Reduced TPSA (59.7 Ų)
Passive permeability and cell uptake verification
Building block for thioether / disulfide libraries
Distinct steric profile and molecular weight
Library consistency and target engagement screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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